molecular formula C7H15ClZn B14886395 5-MethylhexylZinc chloride

5-MethylhexylZinc chloride

Cat. No.: B14886395
M. Wt: 200.0 g/mol
InChI Key: ZEODJPKGKRBHFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-MethylhexylZinc chloride is an organozinc compound with the molecular formula C7H15ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-MethylhexylZinc chloride can be synthesized through the reaction of 5-methylhexyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{5-Methylhexyl chloride} + \text{Zn} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification and concentration to achieve the desired concentration of the compound in the solvent.

Chemical Reactions Analysis

Types of Reactions

5-MethylhexylZinc chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and Reduction: It can participate in redox reactions, although it is more commonly used in nucleophilic substitution.

    Coupling Reactions: It is often used in coupling reactions such as the Negishi coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include halides, palladium catalysts, and various solvents like THF. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

5-MethylhexylZinc chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the modification of biomolecules for various studies.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-MethylhexylZinc chloride involves its role as a nucleophile in chemical reactions. It reacts with electrophiles to form new bonds, often facilitated by catalysts such as palladium. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Methylzinc chloride
  • Ethylzinc chloride
  • Butylzinc chloride

Uniqueness

5-MethylhexylZinc chloride is unique due to its specific alkyl chain length and branching, which can influence its reactivity and selectivity in chemical reactions. Compared to other organozinc compounds, it offers distinct advantages in certain synthetic applications due to its structural properties.

Properties

Molecular Formula

C7H15ClZn

Molecular Weight

200.0 g/mol

IUPAC Name

chlorozinc(1+);2-methylhexane

InChI

InChI=1S/C7H15.ClH.Zn/c1-4-5-6-7(2)3;;/h7H,1,4-6H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

ZEODJPKGKRBHFA-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCC[CH2-].Cl[Zn+]

Origin of Product

United States

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